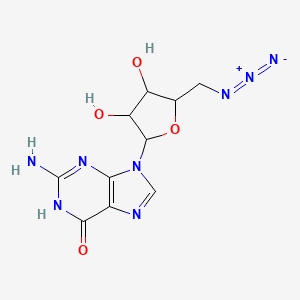

5'-Azido-5'-deoxyguanosine

Übersicht

Beschreibung

5’-Azido-5’-deoxyguanosine is a reagent used in the synthesis of a series of non-hydrolysable 5’-aryl substituted GDP analogs which is an antileishmanial activity against Leishmania donovani axenic amastigotes and intramacrophage amastigotes stages.

Wirkmechanismus

Target of Action

5’-Azido-5’-deoxyguanosine is an analogue of guanosine . The primary targets of 5’-Azido-5’-deoxyguanosine are likely to be the same as those of guanosine, which plays a crucial role in a variety of cellular processes .

Mode of Action

The reactive azido group in 5’-Azido-5’-deoxyguanosine allows for interaction with suitable ligands . This interaction can lead to changes in the structure and function of the target molecules .

Biochemical Pathways

As an analogue of guanosine, it may interfere with the normal functioning of nucleic acids and disrupt various cellular processes .

Pharmacokinetics

Due to its increased lipophilicity, the solubility of 5’-azido-5’-deoxyguanosine in water or buffer is limited . It is recommended to dissolve it first in a small volume of dimethyl sulfoxide (DMSO) and then pipet it into the aqueous stock solution needed .

Result of Action

5’-Azido-5’-deoxyguanosine has been shown to be an effective inhibitor of DNA synthesis in in vivo assays . This suggests that it may have significant molecular and cellular effects, potentially disrupting normal cell function and growth .

Action Environment

The action, efficacy, and stability of 5’-Azido-5’-deoxyguanosine can be influenced by various environmental factors. For instance, if protected from light, 5’-Azido-5’-deoxyguanosine has sufficient stability at room temperature . For longer storage periods, it is recommended to store the compound in the freezer, preferably in freeze-dried form .

Biochemische Analyse

Biochemical Properties

5’-Azido-5’-deoxyguanosine is known for its role as an inhibitor of DNA synthesis. It interacts with various enzymes and proteins involved in nucleic acid metabolism. One of the primary enzymes that 5’-Azido-5’-deoxyguanosine interacts with is DNA polymerase. The azido group at the 5’ position prevents the incorporation of the nucleoside into the growing DNA strand, thereby inhibiting DNA synthesis. Additionally, 5’-Azido-5’-deoxyguanosine can interact with other nucleoside analogs and enzymes involved in nucleotide metabolism, such as nucleoside kinases and phosphatases .

Cellular Effects

The effects of 5’-Azido-5’-deoxyguanosine on cellular processes are profound. This compound has been shown to influence cell function by inhibiting DNA replication, which in turn affects cell proliferation. In various cell types, 5’-Azido-5’-deoxyguanosine can induce cell cycle arrest and apoptosis. The inhibition of DNA synthesis by 5’-Azido-5’-deoxyguanosine also impacts cell signaling pathways and gene expression, leading to alterations in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 5’-Azido-5’-deoxyguanosine exerts its effects primarily through the inhibition of DNA polymerase. The azido group at the 5’ position of the nucleoside prevents the formation of phosphodiester bonds, which are essential for the elongation of the DNA strand. This inhibition results in the termination of DNA synthesis. Additionally, 5’-Azido-5’-deoxyguanosine can bind to other nucleic acid-binding proteins, further disrupting nucleic acid metabolism and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5’-Azido-5’-deoxyguanosine can vary over time. The stability of the compound is an important factor, as it can degrade under certain conditions. Studies have shown that 5’-Azido-5’-deoxyguanosine remains stable for extended periods when stored at low temperatures. Its stability can be compromised at higher temperatures or in the presence of light. Long-term exposure to 5’-Azido-5’-deoxyguanosine in in vitro and in vivo studies has demonstrated sustained inhibition of DNA synthesis and prolonged effects on cellular function .

Dosage Effects in Animal Models

The effects of 5’-Azido-5’-deoxyguanosine in animal models are dose-dependent. At lower doses, the compound can effectively inhibit DNA synthesis without causing significant toxicity. At higher doses, 5’-Azido-5’-deoxyguanosine can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues and the disruption of essential cellular processes .

Metabolic Pathways

5’-Azido-5’-deoxyguanosine is involved in several metabolic pathways related to nucleoside metabolism. The compound can be phosphorylated by nucleoside kinases to form 5’-Azido-5’-deoxyguanosine monophosphate, which can then be further metabolized by other enzymes. The presence of the azido group can also affect the metabolic flux and levels of other nucleotides, leading to alterations in cellular nucleotide pools .

Transport and Distribution

The transport and distribution of 5’-Azido-5’-deoxyguanosine within cells and tissues are mediated by nucleoside transporters. These transporters facilitate the uptake of the compound into cells, where it can exert its effects. Once inside the cell, 5’-Azido-5’-deoxyguanosine can be distributed to various cellular compartments, including the nucleus and mitochondria. The localization and accumulation of the compound can influence its activity and function .

Subcellular Localization

The subcellular localization of 5’-Azido-5’-deoxyguanosine is primarily within the nucleus, where it interacts with DNA and DNA-binding proteins. The compound can also localize to other organelles, such as mitochondria, where it may affect mitochondrial DNA synthesis and function. The presence of targeting signals or post-translational modifications can influence the subcellular distribution of 5’-Azido-5’-deoxyguanosine, directing it to specific compartments within the cell .

Biologische Aktivität

5'-Azido-5'-deoxyguanosine (AdG) is a nucleoside analog of guanosine, notable for its biological activity primarily as an inhibitor of DNA synthesis. This article delves into its mechanisms of action, biochemical properties, cellular effects, and relevant case studies, supported by data tables and research findings.

Target of Action

this compound functions primarily as an inhibitor of DNA polymerase, the enzyme responsible for DNA synthesis. The azido group at the 5' position prevents the incorporation of AdG into the growing DNA strand, effectively terminating DNA elongation.

Mode of Action

The interaction of AdG with DNA polymerase results in the inhibition of phosphodiester bond formation, crucial for DNA strand elongation. This leads to cell cycle arrest and apoptosis in various cell types.

| Property | Description |

|---|---|

| Chemical Structure | Nucleoside analog with an azido group at the 5' position. |

| Solubility | Limited solubility in water; increased lipophilicity affects distribution. |

| Enzyme Interactions | Interacts with DNA polymerase, nucleoside kinases, and phosphatases. |

| Stability | Stable at room temperature when protected from light. |

Cellular Effects

AdG has profound effects on cellular processes:

- Inhibition of DNA Replication : By blocking DNA polymerase activity, AdG prevents normal DNA replication.

- Cell Cycle Arrest : Cells exposed to AdG exhibit cell cycle arrest, particularly at the G1/S transition.

- Induction of Apoptosis : Prolonged exposure leads to programmed cell death due to disrupted genomic integrity.

Dosage Effects in Animal Models

Research indicates that the effects of AdG are dose-dependent:

- Low Doses : Effective in inhibiting DNA synthesis with minimal toxicity.

- High Doses : Associated with hepatotoxicity and nephrotoxicity due to accumulation in tissues.

Metabolic Pathways

AdG undergoes phosphorylation by nucleoside kinases to form this compound monophosphate (AdG-MP), which can further participate in nucleotide metabolism. This process can alter cellular nucleotide pools and impact metabolic flux.

Subcellular Localization

AdG primarily localizes within the nucleus where it interacts with DNA and associated proteins. It may also affect mitochondrial function by localizing to mitochondria.

Study on Transcriptional Incorporation

A study demonstrated that AdG can be incorporated into RNA by T7 RNA polymerase, providing insights into its utility for generating azido-functionalized RNA. This incorporation was validated using a novel assay that measured the efficiency of AdG integration into RNA strands .

Pharmacodynamic Analysis

In vivo studies have shown that AdG's inhibitory effects on tumor growth were significant across multiple cancer cell lines. These studies confirmed its potential as a therapeutic agent in cancer treatment by demonstrating dose-dependent efficacy and safety profiles .

Synthesis and Applications

The synthesis of this compound has been achieved through efficient one-pot methodologies that simplify its production for research applications. These methods enhance its availability for studies related to nucleic acid metabolism and therapeutic development .

Wissenschaftliche Forschungsanwendungen

Synthesis and Modification of Nucleic Acids

5'-Azido-5'-deoxyguanosine is primarily used as a precursor in the synthesis of modified nucleotides and oligonucleotides. The azido group at the 5' position allows for selective reactions through click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the attachment of various biomolecules to RNA or DNA strands . This capability is crucial for:

- Labeling Studies : Researchers can incorporate azido-G into RNA molecules to study RNA dynamics and interactions.

- Functionalization : The azido group enables the attachment of fluorescent tags or other functional groups, enhancing the study of nucleic acid functions in live cells .

Therapeutic Applications

The potential therapeutic applications of this compound are notable, particularly in:

- Antiviral and Anticancer Agents : As a nucleoside analogue, azido-G can inhibit viral replication and cancer cell proliferation by interfering with DNA synthesis. Its mechanism involves inhibiting DNA polymerase activity, leading to cell cycle arrest and apoptosis in various cell types .

- RNA-based Vaccines : The incorporation of azido-G into RNA vaccines can enhance their stability and efficacy. Modifications at the 5' cap structure using azido-G can protect mRNA from degradation, thereby improving its translational efficiency in therapeutic contexts .

Bioorthogonal Chemistry

The azido group makes this compound a valuable component in bioorthogonal reactions, which are chemical reactions that can occur inside living systems without interfering with native biochemical processes. Applications include:

- Cell Imaging : Azido-G can be utilized to tag biomolecules for imaging purposes. For instance, researchers have employed metabolic labeling strategies to visualize cellular components using azide-bearing probes .

- Bioconjugation : The ability to selectively react with alkynes allows for the creation of complex biomolecular constructs, which can be used to study protein interactions or develop targeted delivery systems for drugs .

Case Studies and Research Findings

Several studies have demonstrated the utility of this compound across different applications:

Eigenschaften

IUPAC Name |

2-amino-9-[5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N8O4/c11-10-15-7-4(8(21)16-10)13-2-18(7)9-6(20)5(19)3(22-9)1-14-17-12/h2-3,5-6,9,19-20H,1H2,(H3,11,15,16,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURRXTYHKBREQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CN=[N+]=[N-])O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40962370 | |

| Record name | 9-(5-Azido-5-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42204-44-4 | |

| Record name | NSC119855 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(5-Azido-5-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5'-Azido-5'-deoxyguanosine (azido-G) particularly useful in RNA research?

A1: Azido-G is a modified guanosine nucleotide that carries an azide group at its 5' end. This azide group is crucial because it participates readily in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction [, ]. This reaction allows researchers to attach azido-G to alkyne-modified molecules with high selectivity and efficiency under mild conditions, making it a valuable tool for labeling and modifying RNA.

Q2: How can azido-G be incorporated into RNA molecules?

A2: Researchers have successfully incorporated azido-G into RNA using in vitro transcription []. This method utilizes T7 RNA polymerase, which efficiently initiates transcription with guanosine. By providing azido-G in the transcription reaction, it can be directly incorporated at the 5' terminus of the newly synthesized RNA molecule. This approach is particularly useful because azide groups are generally unstable under the conditions used for solid-phase RNA synthesis, making direct incorporation during transcription a valuable alternative.

Q3: Beyond click chemistry, what other structural features of azido-G are of interest?

A3: Research has shown that 5′-azido-5′-deoxyguanosine (along with its halo- counterparts) exhibits interesting polymorphism in its crystalline form []. It can exist as solvent-free polymorphs and also form solvates with water and methanol. This polymorphism, coupled with its ability for epitaxial intergrowth (forming hybrid crystals that appear singular), makes it a fascinating subject for studying crystal packing and molecular conformation in nucleosides.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.